molecular formula C18H19NO B11965393 N-(9-Isopropyl-9H-fluoren-2-yl)acetamide

N-(9-Isopropyl-9H-fluoren-2-yl)acetamide

Cat. No.: B11965393
M. Wt: 265.3 g/mol
InChI Key: QFKDFXHWAGKETM-UHFFFAOYSA-N
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Description

N-(9-Isopropyl-9H-fluoren-2-yl)acetamide is an organic compound with the molecular formula C18H19NO and a molecular weight of 265.358 g/mol . This compound is part of the fluorenyl acetamide family and is characterized by the presence of an isopropyl group attached to the fluorenyl ring system. It is used in various research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9-Isopropyl-9H-fluoren-2-yl)acetamide typically involves the acylation of 9-isopropylfluorene. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve heating the mixture to a temperature of around 80-100°C for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar acylation reactions are scaled up using continuous flow reactors to improve efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(9-Isopropyl-9H-fluoren-2-yl)acetamide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding fluorenone derivatives.

    Reduction: Reduction reactions can convert the acetamide group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Fluorenone derivatives.

    Reduction: Fluorenylamine derivatives.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

N-(9-Isopropyl-9H-fluoren-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(9-Isopropyl-9H-fluoren-2-yl)acetamide is not fully understood. it is believed to interact with various molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(9-Ethyl-9H-fluoren-2-yl)acetamide
  • N-(9-Methyl-9H-fluoren-2-yl)acetamide
  • N-(9H-Fluoren-9-yl)acetamide

Uniqueness

N-(9-Isopropyl-9H-fluoren-2-yl)acetamide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and physical properties compared to its methyl and ethyl analogs. This uniqueness makes it a valuable compound for specific research applications where different steric and electronic effects are desired .

Properties

Molecular Formula

C18H19NO

Molecular Weight

265.3 g/mol

IUPAC Name

N-(9-propan-2-yl-9H-fluoren-2-yl)acetamide

InChI

InChI=1S/C18H19NO/c1-11(2)18-16-7-5-4-6-14(16)15-9-8-13(10-17(15)18)19-12(3)20/h4-11,18H,1-3H3,(H,19,20)

InChI Key

QFKDFXHWAGKETM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C

Origin of Product

United States

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